molecular formula C9H11Br B13180451 2-Bromo-1-ethyl-4-methylbenzene

2-Bromo-1-ethyl-4-methylbenzene

Cat. No.: B13180451
M. Wt: 199.09 g/mol
InChI Key: VMQLLCDIMJJAJI-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-4-methylbenzene (p-ethyl toluene) using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-ethyl-4-methylbenzene when using NaOH.

    Oxidation: Products include 2-bromo-1-ethyl-4-methylbenzoic acid.

    Reduction: The major product is 1-ethyl-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-ethyl-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine cation (Br⁺) forms a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity . The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethylbenzene: Similar structure but lacks the methyl group.

    1-Bromo-2-methyl-4-ethylbenzene: Similar structure with an additional methyl group at a different position.

    1-Bromo-4-methylbenzene: Similar structure but lacks the ethyl group

Uniqueness

2-Bromo-1-ethyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both ethyl and methyl groups along with the bromine atom provides distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C9H11Br

Molecular Weight

199.09 g/mol

IUPAC Name

2-bromo-1-ethyl-4-methylbenzene

InChI

InChI=1S/C9H11Br/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3

InChI Key

VMQLLCDIMJJAJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C)Br

Origin of Product

United States

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